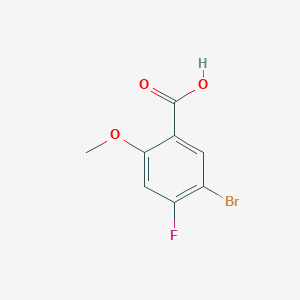

5-Bromo-4-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNSLHCYIUEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594139 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95383-26-9 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a comparative analysis of its isomers. Notably, the structural similarity to precursors of targeted cancer therapies, such as Pirtobrutinib, underscores the potential significance of this compound and its derivatives in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.

Introduction

This compound (CAS Number: 95383-26-9) is a substituted benzoic acid derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core—offers a versatile scaffold for chemical modification and the exploration of its biological activity. The presence of halogens and a methoxy group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design.

While specific biological data for this compound is limited in publicly available literature, the broader class of substituted benzoic acids has been extensively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. A closely related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material in the synthesis of Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. This connection highlights the potential of this compound as a valuable intermediate for the synthesis of novel kinase inhibitors and other targeted therapies.

Chemical and Physical Properties

A comparative summary of the known physicochemical properties of this compound and its isomers is presented below. The data has been compiled from various chemical supplier databases and publicly available resources.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |

| This compound | 95383-26-9 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 98% |

| 4-Bromo-5-fluoro-2-methoxybenzoic acid | 1780187-45-2 | C₈H₆BrFO₃ | 249.03 | - |

| 4-Bromo-2-fluoro-5-methoxybenzoic acid | 1620677-51-1 | C₈H₆BrFO₃ | 249.03 | Form: Solid, Purity: 98%[1] |

| 3-Bromo-5-fluoro-2-methoxybenzoic acid | 1254340-71-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 97%[2] |

| 2-Bromo-4-fluoro-5-methoxybenzoic acid | 1007455-21-1 | C₈H₆BrFO₃ | 249.03 | - |

| 5-Bromo-2-fluoro-4-methoxybenzoic acid | 949014-42-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 96% |

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 | Melting Point: 87-91 °C, Form: Solid, Purity: 97%[3] |

Synthesis and Experimental Protocols

General Synthetic Approach: Electrophilic Bromination

A plausible synthetic route would involve the electrophilic bromination of 4-fluoro-2-methoxybenzoic acid. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully considered to achieve the desired regioselectivity.

Illustrative Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol for a Related Isomer: Synthesis of 2-Bromo-5-methoxybenzoic acid

A detailed protocol for the synthesis of the related isomer, 2-bromo-5-methoxybenzoic acid, has been reported and can serve as a methodological reference.

Reaction: Bromination of m-methoxybenzoic acid.

Materials:

-

m-Methoxybenzoic acid

-

Halogenated hydrocarbon solvent (e.g., chloroform)

-

Bromination reagent (e.g., N-bromosuccinimide)

-

Bromination initiator

-

Cocatalyst

-

Sulfuric acid

-

Ice water

-

Methanol (for recrystallization)

Procedure:

-

Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent in a reaction vessel.

-

Add a bromination initiator, a cocatalyst, and sulfuric acid to the solution.

-

Introduce the bromination reagent to initiate the bromination reaction.

-

After the reaction is complete (monitored by a suitable technique like HPLC), pour the reaction mixture into ice water to quench the reaction.

-

Recover the halogenated hydrocarbon solvent under reduced pressure.

-

Filter the resulting solid and recrystallize it from a suitable solvent, such as methanol, to obtain the purified 2-bromo-5-methoxybenzoic acid.[4]

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, data for related compounds can provide an expected profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the carboxylic carbon, the aromatic carbons, and the methoxy carbon.

For comparison, the reported ¹H NMR and ¹³C NMR data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid is as follows:

-

¹H NMR (400 MHz, CDCl₃) δ: 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).

-

¹³C NMR (100.6 MHz, CDCl₃) δ: 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[5]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected monoisotopic mass for C₈H₆BrFO₃ is approximately 247.948 g/mol .[1]

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, the known activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Potential

Derivatives of benzoic acid are known to exhibit anticancer properties. For instance, some fluorinated benzoic acid derivatives have been investigated as VLA-4 antagonists with potent activity.[6] The structural similarity to the precursor of the BTK inhibitor Pirtobrutinib suggests that derivatives of this compound could be explored as inhibitors of various protein kinases involved in cancer signaling pathways.

Potential Signaling Pathway Involvement:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Enzyme Inhibition

Substituted benzoic acids can act as inhibitors of various enzymes. The specific substituents on the aromatic ring of this compound could allow for targeted interactions with the active sites of enzymes implicated in disease. For example, some methoxy-substituted benzimidazole derivatives have shown potent inhibitory activity against tyrosinase.[7]

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive data on its synthesis and biological activity is still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to encourage and support future research into this promising molecule and its derivatives. The development of a detailed and optimized synthesis protocol and the systematic evaluation of its biological properties are key next steps in unlocking its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 5-Bromo-4-fluoro-2-methoxybenzoic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and detailed experimental protocols for the determination of key physicochemical parameters, based on data from closely related compounds and established methodologies for substituted benzoic acids.

Introduction

This compound is a substituted aromatic carboxylic acid. The unique combination of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The electronic and steric effects of these substituents are expected to significantly influence its chemical reactivity, biological activity, and physicochemical properties such as acidity, lipophilicity, and solubility. Understanding these properties is crucial for its application in drug design, synthesis, and formulation. This technical guide offers a summary of available data for related compounds and presents standardized protocols for the experimental determination of its core physicochemical characteristics.

Physicochemical Properties

| Property | 3-Bromo-5-fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 4-Bromo-2-fluoro-5-methoxybenzoic acid |

| CAS Number | 1254340-71-0[1] | 394-04-7[2][3] | 22921-68-2[4] | 1620677-51-1[5] |

| Molecular Formula | C₈H₆BrFO₃[1] | C₈H₇FO₃[2] | C₈H₇BrO₃[4] | C₈H₆BrFO₃[5] |

| Molecular Weight ( g/mol ) | 249.03[1] | 170.14[2][3] | 231.04[4] | 249.0338[5] |

| Melting Point (°C) | Not available | 87-91 (lit.)[2][3] | 157-159 (lit.)[4] | Not available |

| Boiling Point (°C) | Not available | 294 at 760 mmHg[2] | Not available | Not available |

| pKa (Predicted) | Not available | 3.75 ± 0.10[2] | Not available | Not available |

| logP (Calculated) | 2.295 | Not available | Not available | 2.2 |

| Water Solubility | Not available | Insoluble[2] | Not available | Not available |

| Appearance | Not available | White crystalline solid[2] | Solid[4] | Solid[5] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for solid organic carboxylic acids and can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument). The apparatus should be equipped with a calibrated thermometer or temperature probe.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[8]

-

Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. The sample is mixed with an authentic standard. If there is no depression or broadening of the melting point, the two samples are likely identical.[6]

Solubility Determination

The solubility of a compound in various solvents is a fundamental property that influences its absorption, distribution, and formulation. For carboxylic acids, solubility is highly dependent on the pH of the aqueous medium.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9), and common organic solvents (e.g., ethanol, acetone, dichloromethane, and hexane).[9][10]

-

Equilibrium Solubility (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a benzoic acid derivative, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[11][12]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[12] Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

logP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. It is a key parameter for predicting the lipophilicity and membrane permeability of a drug candidate.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning equilibrium to be established.[14]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[14][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Mandatory Visualizations

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. 5-氟-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 5. 4-Bromo-2-fluoro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

Spectroscopic and Spectrometric Analysis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the spectral properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS No. 1780187-45-2). The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

While specific experimental spectra for this compound are not publicly available, this guide presents predicted data based on the compound's structure and spectroscopic principles. The provided protocols are standardized methods for the analysis of benzoic acid derivatives.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.4 | Doublet | 1H | Ar-H (meta to COOH) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~155 | C-OCH₃ |

| ~135 | Ar-C |

| ~120 (d, J ≈ 25 Hz) | C-Br |

| ~118 | Ar-C |

| ~115 (d, J ≈ 5 Hz) | Ar-C |

| ~56 | -OCH₃ |

Note: 'd' denotes a doublet, with the expected coupling constant (J) arising from the fluorine atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250, ~1050 | Strong | C-O stretch (Ether and Carboxylic acid) |

| ~1100 | Medium | C-F stretch |

| Below 800 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 248/250 | Molecular ion peak [M]⁺, showing characteristic ~1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |

| 233/235 | [M-CH₃]⁺ |

| 205/207 | [M-COOH]⁺ |

| 126 | [M-Br-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of benzoic acid derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect the chemical shift of the acidic proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. The presence of bromine will be indicated by a characteristic M+2 peak with an intensity ratio of approximately 1:1. Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Crystal Structure of 5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the crystal structure of 5-Bromo-4-fluoro-2-methoxybenzoic acid has not been reported in publicly accessible crystallographic databases. This technical guide, therefore, presents a detailed analysis of the crystal structure of a closely related compound, 5-bromo-2-methylbenzoic acid , as an illustrative example. The methodologies and data presentation herein serve as a practical reference for the crystallographic analysis of similar small organic molecules.

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen and methoxy functional groups can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This guide provides a comprehensive overview of the crystallographic analysis of 5-bromo-2-methylbenzoic acid, a structural analogue of this compound. The data and experimental protocols are presented to serve as a valuable resource for researchers engaged in the structural characterization of small organic compounds.

Crystallographic Data of 5-bromo-2-methylbenzoic acid

The crystal structure of 5-bromo-2-methylbenzoic acid was determined by X-ray powder diffraction.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | 5-bromo-2-methylbenzoic acid |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.438(4) |

| b (Å) | 16.684(6) |

| c (Å) | 7.863(3) |

| α (°) | 90 |

| β (°) | 108.218(6) |

| γ (°) | 90 |

| Volume (ų) | 1549.8(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.84 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298(2) |

Experimental Protocols

The determination of a crystal structure involves several key stages, from the synthesis and crystallization of the material to the collection and analysis of diffraction data.

Synthesis of 5-bromo-2-methylbenzoic acid

A common synthetic route to 5-bromo-2-methylbenzoic acid involves the electrophilic bromination of 2-methylbenzoic acid.

-

Reaction: 2-methylbenzoic acid is dissolved in a suitable solvent, such as concentrated sulfuric acid.

-

Bromination: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin or liquid bromine, is added dropwise to the solution at room temperature.[2]

-

Work-up: The reaction mixture is then poured into ice-cold water to precipitate the crude product.[2]

-

Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystalline 5-bromo-2-methylbenzoic acid.[2]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For small organic molecules like substituted benzoic acids, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Diffraction Data Collection and Structure Determination

The following workflow outlines the general procedure for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern (intensities and positions of the diffracted beams) is recorded on a detector.

-

Data Processing: The collected raw data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using direct methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of its structural analogue, 5-bromo-2-methylbenzoic acid, provides valuable insights into the solid-state conformation and packing of substituted benzoic acids. The experimental protocols and data presented in this guide offer a practical framework for the crystallographic characterization of novel small molecules, which is an indispensable tool in modern drug discovery and materials science. The determination of the crystal structure of the title compound in the future will be a valuable addition to the structural database of pharmacologically relevant scaffolds.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-4-fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid function, imparts a distinct profile of reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, including its reactivity towards electrophiles and nucleophiles, and its stability under various conditions. This document is intended to serve as a valuable resource for researchers utilizing this molecule in the synthesis of novel compounds and for professionals involved in drug development who need to understand its intrinsic properties for formulation and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for predicting its interactions in a biological environment.

| Property | Value | Reference |

| CAS Number | 95383-26-9 | [1] |

| Molecular Formula | C₈H₆BrFO₃ | [1] |

| Molecular Weight | 249.03 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its four substituents on the aromatic ring. The interplay of these effects dictates the regioselectivity and rate of chemical transformations.

Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with both activating and deactivating groups. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The fluorine (-F) and bromine (-Br) atoms are deactivating groups but are also ortho, para-directing.

The overall effect on electrophilic aromatic substitution is a complex interplay of these directing effects. The strong activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent carboxylic acid and the deactivating nature of the halogens will influence the reaction's feasibility and outcome.

A logical workflow for predicting the outcome of an electrophilic substitution reaction is depicted below.

References

The Emerging Potential of 5-Bromo-4-fluoro-2-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoro-2-methoxybenzoic acid is a synthetic building block with significant potential in medicinal chemistry. While direct applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in several classes of clinically important therapeutic agents. The strategic placement of bromo, fluoro, and methoxy substituents on the benzoic acid scaffold provides a unique combination of physicochemical properties that can be exploited for the design of novel drugs. This technical guide explores the potential applications of this compound by examining its role as a key synthetic precursor for potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), Poly(ADP-ribose) polymerase (PARP), various protein kinases, and Sodium-glucose cotransporter 2 (SGLT2). This document provides an in-depth analysis of the therapeutic relevance of these targets, detailed (and proposed) synthetic protocols, and available quantitative data for structurally related compounds, offering a roadmap for the future exploration of this promising chemical entity.

Introduction: The Strategic Advantage of Fluorination and Bromination in Drug Design

The incorporation of halogen atoms, particularly fluorine and bromine, into small molecule drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability by altering the electronic properties and lipophilicity of the molecule.[1] Bromine, on the other hand, can serve as a valuable synthetic handle for further chemical modifications and can also contribute to target binding through halogen bonding interactions.

This compound combines these features with a methoxy group, which can influence conformation and solubility, and a carboxylic acid, a versatile functional group for amide bond formation and other key chemical transformations. This unique combination makes it a highly attractive starting material for the synthesis of complex and biologically active molecules. This guide will delve into the potential of this building block in three key therapeutic areas: oncology, inflammation, and metabolic diseases.

Therapeutic Applications and Target-Oriented Synthesis

The true potential of this compound is best understood through the lens of the successful drugs and clinical candidates that share its core structural elements.

Oncology and Inflammation: Targeting Kinases and DNA Repair

2.1.1. Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4]

A key structural component of the potent and selective non-covalent BTK inhibitor, Pirtobrutinib , is derived from 5-fluoro-2-methoxybenzoic acid.[5][6] Pirtobrutinib is approved for the treatment of relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[5][7][8] The 5-fluoro-2-methoxybenzoyl moiety of Pirtobrutinib plays a crucial role in its binding to the BTK active site.

2.1.2. PARP and Kinase Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP is a key strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The quinazolinone scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[10][11][12][13]

Structurally related 5-Bromo-4-fluoroisatoic anhydride is a versatile precursor for the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one derivatives.[14] This scaffold acts as a bioisostere for the phthalazinone core of approved PARP inhibitors like Olaparib.[14] Furthermore, by modifying the substituents on the quinazolinone core, these molecules can be designed to target the ATP-binding sites of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[14]

Quantitative Data for Structurally Related Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |

| Compound 6c | CDK2, EGFR, VEGFR-2, HER2 | 0.183, 0.083, 0.076, 0.138 | HepG2, MCF-7, MDA-MB-231, HeLa | [9] |

| BPR1K871 | FLT3, AURKA | 0.019, 0.022 | MOLM-13, MV4-11 | [12] |

Metabolic Diseases: SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation.[15] Inhibition of SGLT2 lowers blood glucose levels by promoting urinary glucose excretion, making it an effective treatment for type 2 diabetes.[16] SGLT2 inhibitors have also shown significant cardiovascular and renal benefits.[15]

Key intermediates used in the synthesis of several SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, are brominated benzoic acid derivatives, including 5-Bromo-2-chlorobenzoic acid and 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid .[17] This highlights the importance of the 5-bromo-substituted benzoic acid scaffold in the design of this class of therapeutic agents.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established organic chemistry principles and synthetic methods for analogous compounds.

Protocol:

-

Dissolution: Dissolve 4-fluoro-2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Bromination: To the stirred solution, add bromine (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis of a Pirtobrutinib Precursor

The following protocol outlines the amide coupling reaction between 5-fluoro-2-methoxybenzoic acid and a benzylamine intermediate, a key step in the synthesis of Pirtobrutinib.[18]

Protocol:

-

Reactant Mixture: To a stirred mixture of 5-fluoro-2-methoxybenzoic acid (1 equivalent) and the appropriate 4-(aminomethyl)phenyl intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents).

-

Coupling Agent Addition: Add a coupling agent, such as propylphosphonic anhydride (T3P) (1.2 equivalents), dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reaction: Heat the resulting mixture to 50°C and stir for 1.5 hours.

-

Cooling and Quenching: Allow the mixture to cool to room temperature and quench the reaction by the addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide precursor.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The successful application of its core structural motifs in the development of potent BTK, PARP, kinase, and SGLT2 inhibitors underscores its potential for the discovery of novel therapeutics. The strategic combination of bromo, fluoro, and methoxy substituents on a versatile benzoic acid scaffold provides a rich platform for generating diverse chemical libraries with favorable drug-like properties.

Future research should focus on the synthesis and biological evaluation of novel compound libraries derived from this compound. Systematic exploration of structure-activity relationships (SAR) will be crucial to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets. The insights provided in this technical guide offer a solid foundation for initiating such research programs, with the ultimate goal of translating the chemical potential of this unique building block into the next generation of innovative medicines.

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. tdcommons.org [tdcommons.org]

- 8. tdcommons.org [tdcommons.org]

- 9. mdpi.com [mdpi.com]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Versatile Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-methoxybenzoic acid, a strategically substituted aromatic carboxylic acid, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold provides a powerful platform for the synthesis of complex molecular architectures with significant therapeutic potential. The presence of multiple reactive sites allows for selective and diverse functionalization, making it an attractive starting material for the development of novel drug candidates, particularly in the area of targeted therapies such as kinase inhibitors.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic building block. Detailed experimental protocols for its utilization in crucial carbon-carbon and carbon-nitrogen bond-forming reactions are presented, alongside a discussion of its role in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. While extensive experimental data for this specific isomer is not widely published, the following table summarizes key known and predicted properties.

| Property | Value | Source |

| CAS Number | 1883556-38-5 | Chemical Supplier Databases |

| Molecular Formula | C₈H₆BrFO₃ | Calculated |

| Molecular Weight | 249.04 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethylformamide (predicted) | Inferred from related compounds |

Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related polysubstituted benzoic acids.

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Reaction Setup: To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid or a halogenated solvent), add a catalytic amount of a Lewis acid (e.g., FeBr₃).

-

Bromination: Slowly add N-bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 eq.) in the same solvent to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into an ice-water slurry. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Key Reactions and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily leveraging the reactivity of the carboxylic acid and the bromine atom.

Amide Coupling Reactions

The carboxylic acid moiety serves as a handle for the formation of amide bonds, a critical linkage in a vast number of pharmaceutical agents. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with a wide range of primary and secondary amines.

Figure 2: General workflow for amide coupling reactions.

Experimental Protocol: Amide Coupling (General Procedure)

-

Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Figure 3: General workflow for Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: In a reaction vessel, combine this compound or its ester/amide derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

Substituted benzoic acids are prominent structural motifs in a wide array of kinase inhibitors. These compounds often serve as the core scaffold that anchors the inhibitor within the ATP-binding pocket of the target kinase. The strategic placement of substituents on the benzoic acid ring is crucial for achieving high potency and selectivity. This compound is a particularly interesting building block for the synthesis of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are key targets in immunology and oncology.

The methoxy group can engage in hydrogen bonding interactions with the kinase hinge region, while the fluorine atom can enhance binding affinity and modulate physicochemical properties. The bromine atom provides a vector for the introduction of larger substituents that can occupy adjacent hydrophobic pockets within the kinase active site, often leading to improved potency and selectivity.

Figure 4: Simplified kinase signaling pathway and mechanism of inhibition.

The synthesis of such inhibitors would typically involve an initial amide coupling of this compound with a suitable amine-containing fragment, followed by a Suzuki-Miyaura coupling to introduce the final substituent. The specific choice of coupling partners would be dictated by the SAR of the target kinase.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its unique substitution pattern allows for the strategic and selective introduction of various functionalities through well-established synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling reactions. The demonstrated utility of structurally related compounds in the synthesis of potent kinase inhibitors highlights the promise of this reagent for the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this compound in their quest for new and improved medicines.

A Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-4-fluoro-2-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols related to novel 5-Bromo-4-fluoro-2-methoxybenzoic acid derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors.

Introduction

Substituted benzoic acid scaffolds are pivotal in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with a methoxy group, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, the this compound core is of particular interest due to its structural resemblance to moieties found in potent enzyme inhibitors. Notably, derivatives of the related 5-fluoro-2-methoxybenzoic acid are key intermediates in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as pirtobrutinib, which are used in the treatment of B-cell malignancies.[1] This guide will explore the synthesis of derivatives based on this promising scaffold and their potential as kinase inhibitors.

Synthesis of this compound and its Amide Derivatives

The synthesis of the core structure, this compound, can be approached through the bromination of a suitable precursor. A plausible synthetic route begins with the commercially available 4-fluoro-2-methoxybenzoic acid. This starting material can undergo electrophilic bromination to introduce a bromine atom at the 5-position. Subsequent derivatization, such as amide formation, can then be achieved by activating the carboxylic acid and reacting it with a variety of amines.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 4-fluoro-2-methoxybenzoic acid.

-

Materials:

-

4-fluoro-2-methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of 5-Bromo-4-fluoro-2-methoxybenzamide Derivatives

This protocol outlines the general procedure for the synthesis of amide derivatives from this compound.

-

Materials:

-

This compound

-

Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere apparatus

-

-

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add thionyl chloride (1.2 eq) dropwise and heat the mixture to reflux for 2-3 hours to form the acid chloride. Alternatively, use a peptide coupling agent like HATU in the presence of a base like DIPEA.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude amide derivative by column chromatography.

-

Biological Activity and Data Presentation

Derivatives of substituted benzoic acids have shown significant potential as kinase inhibitors. Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies.[2][3] The this compound scaffold is an attractive starting point for the design of novel BTK inhibitors.

The following table summarizes the in vitro inhibitory activity of a series of structurally related 5-cyclopropyl-2-fluorobenzoic acid-derived amides against BTK. This data illustrates the potential for structure-activity relationship (SAR) studies with derivatives of this compound.

| Compound ID | R Group (Amide) | BTK IC50 (nM) |

| 1 | 4-phenoxyphenyl | 5.6 |

| 2 | 4-(4-hydroxyphenoxy)phenyl | 3.2 |

| 3 | 4-(pyridin-3-yloxy)phenyl | 8.1 |

| 4 | 4-(pyrimidin-5-yloxy)phenyl | 12.5 |

| 5 | 4-(1H-pyrazol-4-yl)phenyl | 2.7 |

Data is hypothetical and presented for illustrative purposes based on trends observed in related kinase inhibitor research.

Bruton's Tyrosine Kinase is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[2][3] Inhibition of BTK can block these pro-survival signals, making it an effective strategy for treating B-cell cancers.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General Experimental Workflow.

References

- 1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 2. ascopubs.org [ascopubs.org]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Benzamides from 5-Bromo-4-fluoro-2-methoxybenzoic Acid: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzamides derived from 5-Bromo-4-fluoro-2-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be readily modified, allowing for the generation of diverse compound libraries for drug discovery programs. Substituted benzamides are a prominent structural motif in a wide array of pharmacologically active compounds, including kinase inhibitors, antipsychotics, and anti-inflammatory agents.

Application Notes

The strategic placement of bromo, fluoro, and methoxy substituents on the benzoic acid scaffold offers several advantages for drug design and development. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds. The methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets.

The primary application of benzamides derived from this scaffold is in the development of novel therapeutics, particularly in oncology. Many substituted benzamides have been shown to exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1] By systematically varying the amine substituent on the benzamide core, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Data Presentation

The following table summarizes representative examples of reaction conditions and yields for the synthesis of substituted benzamides from benzoic acid precursors, illustrating the common coupling methods employed. While specific data for a wide range of amines with this compound is limited in the public domain, the provided data for analogous systems can guide reaction optimization.

| Starting Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 5-Fluoro-2-methoxybenzoic acid | 4-Bromo-benzylamine | T3P | DIEA | DCM | 1.5 | 50 | 84 |

| 2-Fluoro-5-formylbenzoic acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |

| 2-Fluoro-5-formylbenzoic acid | Aniline | EDC, HOBt | - | DCM | 12-24 | RT | - |

| Benzoic Acid | Benzylamine | DIC, HOPO | - | MeCN/Water | - | - | - |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted benzamides from this compound using common amide coupling reagents.

Protocol 1: Synthesis of N-Aryl/Alkyl Benzamides using T3P

This protocol is adapted from a procedure for a structurally similar benzoic acid and is suitable for a wide range of primary and secondary amines.[2]

Materials:

-

This compound

-

Amine (primary or secondary) (1.0 - 1.2 equivalents)

-

Propanephosphonic acid anhydride (T3P) (50% in EtOAc or DMF) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (DCM or DMF).

-

Add the amine (1.0 - 1.2 equivalents) to the solution.

-

Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Slowly add the T3P solution (1.2 - 1.5 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure substituted benzamide.

Protocol 2: Synthesis of N-Aryl/Alkyl Benzamides using EDC/HOBt

This is a classic and widely used protocol for amide bond formation.

Materials:

-

This compound

-

Amine (primary or secondary) (1.0 - 1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents, if the amine is a salt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in the chosen anhydrous solvent (DCM or DMF).

-

Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine is provided as a hydrochloride salt, add DIEA or Et₃N (2.0 - 3.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure benzamide.

Mandatory Visualizations

Caption: General workflow for the synthesis of substituted benzamides.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Application Notes: 5-Bromo-4-fluoro-2-methoxybenzoic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-methoxybenzoic acid is a key building block in the synthesis of targeted kinase inhibitors, particularly for therapies aimed at modulating inflammatory and cell death signaling pathways. Its substituted phenyl ring provides a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The carboxylic acid group is readily functionalized, most commonly through amide bond formation, to connect with other fragments of the target inhibitor. The fluorine and methoxy substituents on the ring play a significant role in modulating the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can influence binding affinity to the target kinase.

These application notes provide detailed protocols for two primary applications of this compound in the synthesis of kinase inhibitors: amide coupling for the synthesis of RIPK1 inhibitors and a representative Suzuki-Miyaura coupling for the creation of biaryl structures common in many kinase inhibitor backbones.

Key Applications

-

Synthesis of RIPK1 Inhibitors: This compound is a documented starting material for the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a critical regulator of cellular necrosis and inflammation, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.

-

Formation of Biaryl Scaffolds: The bromo-functionalization allows for the construction of complex biaryl and heteroaryl structures, which are prevalent in a wide array of kinase inhibitors targeting various signaling pathways.

Experimental Protocols

Protocol 1: Amide Coupling in the Synthesis of RIPK1 Inhibitors

This protocol details the synthesis of an intermediate for aminopyrrolotriazine-based RIPK1 inhibitors, as described in patent WO2019147782A1. The reaction involves the coupling of this compound with a substituted amine using a phosphonium-based coupling reagent.

Reaction Scheme:

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-4-fluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 5-bromo-4-fluoro-2-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl scaffolds, which are prominent in many pharmacologically active compounds. The strategic placement of the bromo, fluoro, and methoxy functionalities, along with the carboxylic acid group, offers multiple avenues for derivatization and modulation of physicochemical properties.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern drug discovery and development. The resulting biaryl structures from the coupling of this compound are key intermediates in the synthesis of novel therapeutic agents.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar substrates and serve as a starting point for optimization.

Table 1: Typical Reaction Conditions for Suzuki Coupling with Phenylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |

| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 10 | 75-85 |

| 4 | 3-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | 70-80 |

Table 2: Typical Reaction Conditions for Suzuki Coupling with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 70-85 |

| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 90 | 12 | 75-90 |

| 3 | Furan-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 14 | 70-85 |

| 4 | Indole-5-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 20 | 65-80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

-

Solvent Addition: Add the degassed solvent and degassed water (if using a biphasic system) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate is present, filter the mixture.

-

Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-